molecular formula C26H43NNa2O8S2 B590488 Taurolithocholic Acid Sulfate Disodium Salt CAS No. 64936-83-0

Taurolithocholic Acid Sulfate Disodium Salt

Cat. No.: B590488
CAS No.: 64936-83-0
M. Wt: 607.7
InChI Key: YHTVOGLKSGJIDL-RLHFEMFKSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taurolithocholic Acid Sulfate Disodium Salt (TLCS; molecular formula: C₂₆H₄₃NNa₂O₈S₂) is a sulfated, taurine-conjugated bile acid derivative. It is synthesized by sulfation of taurolithocholic acid at the 3α-hydroxyl position, followed by disodium salt formation . TLCS is widely used in biomedical research to model pancreatic acinar cell necrosis and hepatocyte apoptosis . Unlike non-sulfated bile acids, TLCS exhibits reduced cytotoxicity in endothelial cells due to sulfation, which enhances solubility and alters receptor interactions . Its CAS number is 64936-83-0, and it is commercially available from suppliers like Sigma-Aldrich and TRC .

Properties

IUPAC Name

disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO8S2.2Na/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3;;/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/t17-,18-,19-,20+,21-,22+,23+,25+,26-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTVOGLKSGJIDL-RLHFEMFKSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NNa2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Reagents : Lithocholic acid (1 eq), taurine (1.1 eq), EEDQ (1.4 eq), triethylamine (TEA).

  • Solvent : Anhydrous DMF.

  • Temperature : 90°C for 30–40 minutes.

  • Workup : Precipitation in chilled diethyl ether yields the triethylammonium salt of taurolithocholic acid.

The reaction proceeds via mixed anhydride formation between EEDQ and lithocholic acid, facilitating nucleophilic attack by taurine’s amino group. TEA neutralizes HCl generated during the reaction, ensuring optimal pH for conjugation.

Isolation and Purification

  • The triethylammonium salt is dissolved in methylene chloride, filtered to remove unreacted taurine, and reprecipitated in ether.

  • Conversion to the free acid form is achieved by bubbling dry HCl gas through the methylene chloride solution, yielding taurolithocholic acid (99% yield, mp 222–223°C).

  • For sodium salt formation, the triethylammonium salt is treated with methanolic NaOH and precipitated in ether (90% yield, mp 199–201°C).

Sulfation of Taurolithocholic Acid

Sulfation at the 3α-hydroxyl position of the lithocholic acid moiety is essential for enhancing solubility and detoxification. Both enzymatic and chemical methods are employed.

Chemical Sulfation

A common chemical sulfation protocol uses sulfur trioxide-triethylamine complex (SO₃·TEA) under anhydrous conditions:

  • Reagents : Taurolithocholic acid (1 eq), SO₃·TEA (2 eq).

  • Solvent : Pyridine or DMF.

  • Temperature : 0–5°C for 2 hours, followed by room temperature for 12 hours.

  • Workup : Neutralization with NaOH yields the sulfated disodium salt.

This method achieves >80% sulfation efficiency, confirmed by thin-layer chromatography (TLC) and mass spectrometry.

Enzymatic Sulfation

In vivo, sulfation is catalyzed by sulfotransferases (SULTs) , particularly SULT2A1, which transfers a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3α-hydroxyl group. For in vitro applications:

  • Reagents : Recombinant SULT2A1, PAPS (1.5 eq).

  • Buffer : 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

  • Incubation : 37°C for 2 hours.

  • Termination : Boiling for 5 minutes, followed by centrifugation and HPLC purification.

Enzymatic sulfation is highly specific but less practical for large-scale synthesis due to enzyme cost and PAPS availability.

Formation of the Disodium Salt

The final step involves neutralizing the sulfated taurolithocholic acid with sodium hydroxide:

  • Reagents : Taurolithocholic acid 3-sulfate (1 eq), NaOH (2 eq).

  • Solvent : Methanol-water (1:1).

  • Procedure : Stir at 25°C for 1 hour, evaporate under reduced pressure, and lyophilize.

The product is characterized by ¹H NMR (δ 3.65 ppm, taurine methylene; δ 3.90 ppm, sulfate proton) and mass spectrometry (m/z 586.8 [M−H]⁻).

Comparative Analysis of Synthesis Methods

StepMethodReagents/ConditionsYieldPurity
Taurine conjugationEEDQ-mediatedDMF, 90°C, 40 min90%≥98%
SulfationSO₃·TEAPyridine, 0–5°C85%95%
Salt formationNaOH neutralizationMethanol-water95%≥98%

Challenges and Optimization Strategies

  • Impurity Control : Unreacted lithocholic acid and over-sulfated byproducts are minimized using gradient HPLC (C18 column, acetonitrile-water).

  • Deuterated Variants : Isotopic purity (≥98 atom % D) is achieved by substituting deuterated lithocholic acid in the conjugation step.

  • Scale-Up : Replacing DMF with ethanol-water mixtures improves cost-efficiency without compromising yield.

Applications and Relevance

This compound is pivotal in studying:

  • Bile acid detoxification : Enhanced sulfation mitigates cholestatic liver injury.

  • Lipid metabolism : Sulfated bile acids modulate FXR and TGR5 signaling.

  • Drug delivery : Improved solubility facilitates nanoparticle formulations .

Chemical Reactions Analysis

2.1. Sulfation Reaction

The sulfation of taurolithocholic acid is catalyzed by sulfotransferase enzymes, particularly sulfotransferase-2A1. This reaction is crucial for increasing the solubility of bile acids, thereby facilitating their elimination from the body through feces and urine. The sulfation process can be represented as follows:Taurolithocholic Acid+PAPSsulfotransferaseTaurolithocholic Acid Sulfate\text{Taurolithocholic Acid}+\text{PAPS}\xrightarrow{\text{sulfotransferase}}\text{Taurolithocholic Acid Sulfate}Where PAPS (3'-phosphoadenosine-5'-phosphosulfate) acts as the sulfate donor.

2.2. Biotransformation and Detoxification

Sulfation plays a vital role in the detoxification pathways of bile acids. Studies have shown that sulfated bile acids, including taurolithocholic acid sulfate, exhibit reduced cytotoxicity compared to their non-sulfated forms. For instance, in a study assessing cytotoxic effects on human vascular endothelial cells, taurolithocholic acid sulfate demonstrated significantly lower toxicity levels at various concentrations compared to its unsulfated analogs .

2.3. Interaction with Other Bile Acids

The presence of taurolithocholic acid sulfate can influence the metabolism of other bile acids. Research indicates that feeding bile acids can lead to increased sulfation rates, particularly in cholestatic conditions where bile flow is impaired . This suggests a compensatory mechanism where sulfated bile acids help maintain homeostasis during pathological states.

3.1. Toxicity and Cytotoxicity Studies

The following table summarizes findings from studies investigating the cytotoxic effects of various bile acids, including taurolithocholic acid sulfate:

Bile Acid TypeConcentration (µM)Cytotoxicity Level
Taurolithocholic Acid>50High
Taurolithocholic Acid Sulfate<60Low
Glycolithocholic Acid20-200High
Glycolithocholic Acid SulfateVariousNon-cytotoxic

This data indicates that sulfation significantly reduces the toxicity of taurolithocholic acid, highlighting its role in detoxification .

3.2. Enzymatic Activity in Bile Acid Metabolism

The following table presents data on the enzymatic activity associated with the sulfation of taurolithocholic acid:

EnzymeActivity Level (nmol/min/mg protein)Substrate Specificity
Sulfotransferase-2A1150Taurolithocholic Acid
Sulfotransferase-1A175Cholic Acid
Sulfotransferase-3A1100Deoxycholic Acid

These findings illustrate the preferential activity of specific sulfotransferases towards taurolithocholic acid compared to other bile acids .

Scientific Research Applications

Taurolithocholic acid sulfate disodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of taurolithocholic acid sulfate disodium salt involves its interaction with cellular membranes and proteins. It can induce changes in membrane permeability and affect various signaling pathways . The compound has been shown to inhibit bile acid-induced apoptosis by modulating cyclic AMP levels in cells . Its molecular targets include membrane receptors and intracellular signaling molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

TLCS belongs to a class of sulfated bile acids with distinct structural features and biological activities. Key comparisons include:

Compound Molecular Formula Molecular Weight Conjugation Sulfation Position Key Biological Activities Research Applications
TLCS C₂₆H₄₃NNa₂O₈S₂ 623.73 g/mol Taurine 3α-OH Induces pancreatic necrosis ; anti-HIV Pancreatitis models
Lithocholic Acid 3-Sulfate C₂₄H₃₈Na₂O₈S 532.60 g/mol None 3α-OH Reduced cytotoxicity Biomarker studies
Glycochenodeoxycholic Acid 3-Sulfate (GCDCA-3S) C₂₆H₄₂NNa₂O₉S 573.64 g/mol Glycine 3α-OH Biomarker in fatty liver disease Metabolic disorder research
Chenodeoxycholic Acid 3-Sulfate (CDCA-3S) C₂₄H₃₉NaO₇S 478.62 g/mol None 3α-OH Modulates bile acid homeostasis Cholestasis studies

Key Research Findings

  • Anti-HIV Activity: TLCS, lithocholic acid 3-sulfate, and glycolithocholic acid 3-sulfate inhibit HIV-1 replication by blocking viral adsorption and reverse transcriptase activity. Non-sulfated analogs (e.g., lithocholic acid) lack this effect .
  • Cytotoxicity: Sulfation reduces toxicity.
  • Biomarker Potential: GCDCA-3S and CDCA-3S are elevated in lean metabolic dysfunction-associated fatty liver disease (MAFLD), highlighting their diagnostic utility .

Pharmacological and Therapeutic Insights

  • TLCS vs. CDCA : In pancreatic necrosis models, CDCA reduces LDH release and necrosis, while TLCS exacerbates acinar cell damage .
  • Sulfated vs. Non-Sulfated Bile Acids: Sulfation enhances aqueous solubility and alters receptor binding. For example, TLCS activates TGR5 receptors less potently than non-sulfated taurolithocholic acid .

Biological Activity

Taurolithocholic acid sulfate disodium salt (TLCA-3-sulfate) is a bile acid sulfate derivative with significant biological activity, particularly in the context of liver function, bile acid metabolism, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of TLCA-3-sulfate, supported by research findings, case studies, and data tables.

Overview of Taurolithocholic Acid Sulfate

Taurolithocholic acid sulfate is a sulfated bile acid that plays a crucial role in the detoxification and elimination of bile acids in the body. It is formed through the sulfation of taurolithocholic acid, which enhances its solubility and facilitates its excretion. The compound has been studied for its effects on various biological systems, including liver metabolism and cellular responses.

  • Bile Acid Detoxification : TLCA-3-sulfate is involved in the detoxification pathways of bile acids. Studies have shown that increased sulfation of bile acids occurs in conditions such as sodium taurocholate cotransporting polypeptide (NTCP) deficiency, leading to elevated levels of bile acid sulfates like TLCA-3-sulfate in both mice and humans .
  • Impact on Liver Function : Research indicates that TLCA-3-sulfate can influence liver metabolism significantly. In hypercholanemic models (mice with NTCP deficiency), there is a notable increase in the expression of sulfotransferase enzymes responsible for bile acid sulfation, suggesting a protective mechanism against bile acid toxicity .
  • Cytotoxicity Reduction : TLCA-3-sulfate exhibits reduced cytotoxic effects compared to its non-sulfated counterparts. In vitro studies demonstrate that while lithocholic acid (LC) is cytotoxic at certain concentrations, its sulfated forms, including TLCA-3-sulfate, do not exhibit similar toxicity at comparable concentrations . This suggests that sulfation may confer hepatoprotective properties.

Case Studies and Experimental Data

  • In Vitro Studies : A study conducted on cynomolgus monkeys assessed the effects of TLCA-3-sulfate on bile acid metabolism. The results indicated that administration of rifampicin led to significant increases in plasma concentrations of various bile acid sulfates, including TLCA-3-sulfate, highlighting its role in drug metabolism and transport mechanisms .
  • Animal Models : In mouse models with induced colitis and metabolic disorders, TLCA-3-sulfate was shown to modulate gut microbiota composition and reduce inflammation markers. This suggests potential therapeutic applications for inflammatory bowel disease (IBD) by restoring gut homeostasis through bile acid modulation .

Data Table: Biological Activity Overview

Biological Activity Mechanism/Effect Reference
Bile Acid DetoxificationEnhanced elimination through sulfation
Liver Metabolism InfluenceIncreased expression of sulfotransferases
Cytotoxicity ReductionNon-toxic at higher concentrations compared to LC
Modulation of Gut MicrobiotaReduces inflammation in colitis models

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Taurolithocholic Acid Sulfate Disodium Salt, and how do they compare in yield and purity?

  • Methodology : The compound is typically synthesized via sulfation of taurolithocholic acid using sulfuric acid or enzymatic sulfotransferases, followed by disodium salt formation. Chemical synthesis (e.g., direct sulfation) may yield ~70-85% purity, while enzymatic methods improve stereospecificity but require optimization of pH (6.5-7.5) and temperature (37°C) . Post-synthesis purification via reverse-phase HPLC or TLC (≥90% purity) is critical .

Q. How can researchers assess the solubility and stability of this compound in experimental buffers?

  • Methodology : Solubility testing in aqueous buffers (e.g., PBS, pH 7.4) should precede experimental use. Stability studies require HPLC or LC-MS to monitor degradation under varying temperatures (4°C vs. 25°C) and light exposure. Evidence suggests the compound is stable at -20°C in desiccated form for >6 months .

Q. What analytical techniques are validated for confirming the molecular identity and purity of this compound?

  • Methodology : High-resolution mass spectrometry (HR-MS) is essential for resolving discrepancies in molecular weight (e.g., 563.76 vs. 607.73 g/mol reported in ). Nuclear magnetic resonance (NMR) confirms structural integrity, particularly the sulfation at the 3α-hydroxy position . Purity ≥95% is achievable via TLC with UV detection or HPLC-ELSD .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) of this compound improve metabolic flux studies in vivo?

  • Methodology : Deuterated variants (e.g., [2,2,4,4-d4]) enable precise tracking of bile acid metabolism using LC-MS/MS. Optimal dosing in mice (10-20 mg/kg) and sampling of serum/liver tissue at 0, 6, 12, and 24 hours post-administration allow quantification of sulfated vs. unconjugated metabolites .

Q. What experimental models are suitable for studying the role of this compound in cholestatic liver injury or pancreatitis?

  • Methodology : Bile duct-ligated rodents or Mdr2⁻/⁻ mice are standard for cholestasis. For pancreatitis, intraductal infusion in mice (1-5 mM in saline) induces bile acid-mediated inflammation, with histopathology and serum amylase/lipase as endpoints . Co-administration with FXR/TGR5 agonists/antagonists can dissect receptor-specific effects.

Q. How do conflicting reports on molecular weight and sulfation position impact data interpretation, and how can these be resolved?

  • Methodology : Discrepancies arise from salt form variations (disodium vs. monosodium) or incomplete sulfation. Researchers should verify lot-specific certificates of analysis (CoA) and use tandem MS to confirm sulfation at the 3α position. Cross-referencing with synthetic standards (e.g., 3-sulfoglycolithocholic acid disodium salt, CAS 64936-82-9 ) ensures accuracy.

Q. What are the best practices for evaluating off-target effects in cell-based assays (e.g., cytotoxicity, membrane disruption)?

  • Methodology : Dose-response curves (0.1-100 µM) in primary hepatocytes or HepG2 cells, combined with LDH release assays and ATP quantification, identify cytotoxic thresholds. Bile acid transporters (e.g., NTCP, ASBT) should be inhibited to isolate sulfate-specific effects .

Methodological Considerations Table

Parameter Recommended Protocol Key References
Synthesis Purity ≥95% via HPLC-ELSD with C18 column, 0.1% TFA buffer
In Vivo Dosing 10-20 mg/kg in mice, intraperitoneal or intraductal
Stability Testing -20°C, lyophilized; avoid repeated freeze-thaw
Isotope-Labeled Studies Use [d4]-labeled variants for metabolic tracing

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.